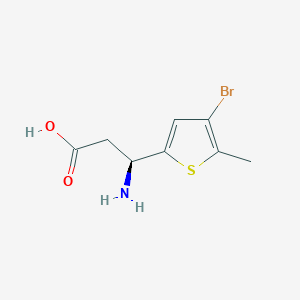![molecular formula C22H32Cl2N4O4S3 B13060290 3-[(2E)-5,6-dichloro-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-3-methylbenzimidazol-1-yl]propane-1-sulfonic acid;N,N-diethylethanamine](/img/structure/B13060290.png)
3-[(2E)-5,6-dichloro-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-3-methylbenzimidazol-1-yl]propane-1-sulfonic acid;N,N-diethylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2E)-5,6-dichloro-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-3-methylbenzimidazol-1-yl]propane-1-sulfonic acid;N,N-diethylethanamine is a complex organic compound with a molecular formula of C21H31N3O4S4 and a molecular weight of 517.755 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers
準備方法
The synthesis of 3-[(2E)-5,6-dichloro-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-3-methylbenzimidazol-1-yl]propane-1-sulfonic acid;N,N-diethylethanamine involves several steps. One common method includes the condensation of 4-bromobenzaldehyde with 3-methyl-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid in boiling acetic acid . The carboxy functionality in the resulting product is then activated via conversion to acid chloride . Industrial production methods may involve similar synthetic routes but optimized for higher yields and purity using advanced techniques such as multicomponent reactions, click reactions, nano-catalysis, and green chemistry .
化学反応の分析
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ethanol, amines, and acetic acid . For example, the reaction of 2-[5-(4-bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoyl chloride with ethanol and amines results in the formation of corresponding esters and amides . These reactions are typically carried out under controlled conditions to ensure the desired products are obtained with high selectivity and yield.
科学的研究の応用
3-[(2E)-5,6-dichloro-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-3-methylbenzimidazol-1-yl]propane-1-sulfonic acid;N,N-diethylethanamine has a wide range of scientific research applications. It is used in the synthesis of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents . The thiazolidine motif in this compound is known for its pharmacological properties, making it a valuable scaffold in medicinal chemistry . Additionally, it is used in the design of combinatorial libraries for drug discovery and development .
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazolidine and benzimidazole moieties are known to interact with various enzymes and receptors, modulating their activity . For example, thiazolidine derivatives have been shown to inhibit peroxisome proliferator-activated receptors (PPARs), which play a role in the regulation of glucose and lipid metabolism . The sulfonic acid group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
類似化合物との比較
3-[(2E)-5,6-dichloro-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-3-methylbenzimidazol-1-yl]propane-1-sulfonic acid;N,N-diethylethanamine can be compared with other thiazolidine and benzimidazole derivatives. Similar compounds include 2-[5-(4-bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid and its esters and amides . These compounds share structural similarities but differ in their functional groups and pharmacological properties. The presence of the sulfonic acid group in this compound makes it unique, providing enhanced solubility and potential for diverse applications.
特性
分子式 |
C22H32Cl2N4O4S3 |
|---|---|
分子量 |
583.6 g/mol |
IUPAC名 |
3-[(2E)-5,6-dichloro-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-3-methylbenzimidazol-1-yl]propane-1-sulfonic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C16H17Cl2N3O4S3.C6H15N/c1-3-20-15(22)13(27-16(20)26)14-19(2)11-7-9(17)10(18)8-12(11)21(14)5-4-6-28(23,24)25;1-4-7(5-2)6-3/h7-8H,3-6H2,1-2H3,(H,23,24,25);4-6H2,1-3H3/b14-13+; |
InChIキー |
HRDATMWAZDETAO-IERUDJENSA-N |
異性体SMILES |
CCN1C(=O)/C(=C\2/N(C3=CC(=C(C=C3N2CCCS(=O)(=O)O)Cl)Cl)C)/SC1=S.CCN(CC)CC |
正規SMILES |
CCN1C(=O)C(=C2N(C3=CC(=C(C=C3N2CCCS(=O)(=O)O)Cl)Cl)C)SC1=S.CCN(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



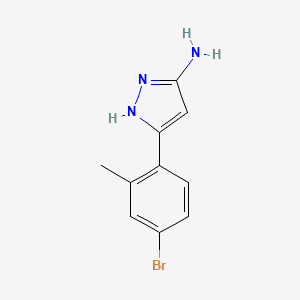
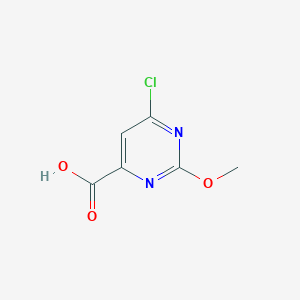
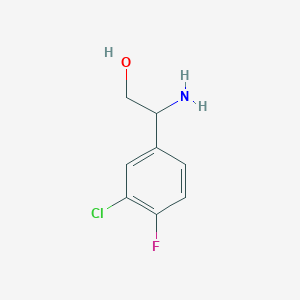
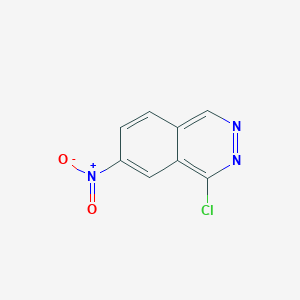
![1-Ethyl-1,7-diazaspiro[4.4]nonane](/img/structure/B13060220.png)
![1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13060225.png)
![tert-butyl 5-fluoro-2-hydroxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13060230.png)
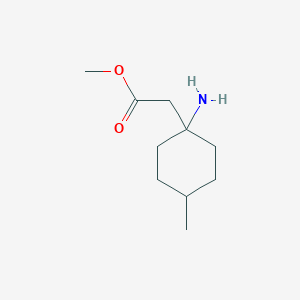
![1-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13060248.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methoxy-2-methylpropanoic acid](/img/structure/B13060255.png)
![6-Chloro-1,3,3-trimethyl-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B13060265.png)
![3-Methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13060272.png)
